
Acetyl-PHF6 amide (TFA)
Overview
Description
Acetyl-PHF6 amide (TFA) is a tau-derived hexapeptide with the sequence Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2 and molecular formula C₄₀H₆₄F₃N₉O₁₁ (MW: 903.99 g/mol) . It is widely used in neuroscience research, particularly in studies of Alzheimer's disease (AD), where it promotes beta-amyloid (Aβ) fibrillogenesis—a key process in AD pathology . The compound is sparingly soluble in water but dissolves readily in DMSO (67.5 mg/mL) and requires storage at -20°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: AcPHF6 TFA is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Resin Swelling: The rink amide resin is swollen in dry dichloromethane (DCM) for one hour.
Fmoc Deprotection: The resin is deprotected using 20% piperidine in dimethylformamide (DMF).
Amino Acid Coupling: The first amino acid is loaded onto the resin using 2 equivalents of HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), 4 equivalents of DIPEA (N,N-diisopropylethylamine) in 5 mL of NMP (N-methyl-2-pyrrolidone) for 2 hours.
Capping: The resin is capped using acetic anhydride and pyridine in a 3:2 ratio.
Peptide Chain Elongation: The peptide chain is elongated by repeated cycles of Fmoc deprotection and amino acid coupling until the desired length is achieved.
Acetylation: The terminal free amine is acetylated using acetic anhydride and pyridine.
Industrial Production Methods: The industrial production of AcPHF6 TFA follows similar synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: AcPHF6 TFA primarily undergoes aggregation reactions, which are crucial for studying its role in neurodegenerative diseases. The aggregation is induced by heparin and monitored using thioflavin S (ThS) fluorescence assay .
Common Reagents and Conditions:
Heparin: Used as an inducer for aggregation.
MOPS Buffer: 20 mM, pH 7.2, used to maintain the reaction environment.
ThS Fluorescence Assay: Used to monitor the degree of aggregation (Ex. 436 nm and Em.
Major Products Formed: The major product formed from the aggregation of AcPHF6 TFA is amyloid fibrils, which are studied to understand the pathology of tau-related diseases .
Scientific Research Applications
Biochemical Research
Tau Protein Aggregation Studies
Acetyl-PHF6 amide is instrumental in studying the aggregation process of tau proteins, which are implicated in neurodegenerative disorders. Research indicates that this compound can influence the folding and aggregation pathways of tau by exposing hydrophobic residues that drive self-assembly into fibrillar structures. For instance, studies have demonstrated that PHF6 and its variants can form fibrillar aggregates, suggesting a significant role in the pathology of tauopathies .
Mechanistic Insights into Misfolding
Recent investigations have utilized Acetyl-PHF6 amide to model tau misfolding mechanisms. By manipulating the conformation of PHF6 and PHF6* sequences, researchers have elucidated how these peptides can transition between extended and β-hairpin conformations. This transition is critical for understanding the aggregation propensity of tau proteins . The compound serves as a seed-competent monomer model system, facilitating insights into the early stages of tau aggregation and potential intervention points for therapeutic strategies.
Drug Development
Potential Therapeutic Applications
Acetyl-PHF6 amide has been explored as a potential therapeutic agent for Alzheimer's disease. Its ability to modulate tau aggregation makes it a candidate for developing drugs aimed at preventing or reversing neurodegenerative processes. For example, it has been shown to promote beta-amyloid fibrillogenesis, indicating a complex interaction between different protein aggregates in Alzheimer's pathology .
Peptidomimetic Strategies
The design of peptidomimetics based on Acetyl-PHF6 amide has opened avenues for creating more stable compounds that can inhibit tau aggregation effectively. These synthetic analogs aim to mimic the beneficial folding characteristics of tau while preventing pathological aggregation . The incorporation of structural modifications allows for enhanced stability and bioactivity in biological systems.
Case Studies
Case Study 1: In Vitro Aggregation Inhibition
A study demonstrated that Acetyl-PHF6 amide could inhibit tau aggregation in vitro by stabilizing monomeric forms of tau through specific interactions with hydrophobic regions. This finding highlights its potential as a lead compound for developing anti-aggregation therapies .
Case Study 2: Chaperone Mimicry
Research has also indicated that Acetyl-PHF6 amide can act as a chaperone mimic, promoting correct folding of tau proteins in neuronal environments. This property is crucial for maintaining cellular homeostasis and preventing toxic aggregate formation associated with neurodegeneration .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Biochemical Research | Study of tau protein aggregation and misfolding mechanisms | Influences tau folding; promotes formation of fibrillar aggregates |
Drug Development | Potential therapeutic agent for Alzheimer's disease | Modulates tau aggregation; promotes beta-amyloid fibrillogenesis |
Peptidomimetic Strategies | Development of stable analogs to inhibit tau aggregation | Enhances stability and bioactivity; mimics beneficial folding characteristics |
In Vitro Aggregation Inhibition | Inhibits pathological aggregation in experimental setups | Stabilizes monomeric forms; prevents toxic aggregate formation |
Chaperone Mimicry | Promotes correct folding of tau proteins in neuronal environments | Acts as a chaperone mimic; maintains cellular homeostasis |
Mechanism of Action
AcPHF6 TFA exerts its effects by mimicking a segment of the tau protein, which is involved in the formation of neurofibrillary tangles. The aggregation of AcPHF6 TFA into amyloid fibrils is mediated by beta-sheet interactions between the hexapeptide motifs. These interactions lead to the stabilization of soluble oligomers, which eventually form insoluble fibrils .
Comparison with Similar Compounds
Structural and Functional Comparisons
Acetyl-PHF6 Amide (TFA)
- Mechanism : Enhances Aβ aggregation, facilitating studies on amyloid plaque formation .
- Applications : Primarily a research tool for in vitro and in vivo models of neurodegeneration.
- Key Study : Mohamed et al. (2018) demonstrated its role in accelerating Aβ fibril formation, making it critical for modeling AD progression .
T807 (AV-1451)
- Type : Small-molecule tau positron emission tomography (PET) tracer.
- Mechanism: Binds to tau aggregates for non-invasive imaging of neurofibrillary tangles in AD .
Gosuranemab
- Type: Humanized IgG4 monoclonal antibody.
- Mechanism : Targets extracellular tau for clearance, reducing neurotoxicity .
- Applications : Currently in clinical trials for AD therapeutics.
THK5351
- Type: Quinoline-derived PET tracer.
- Mechanism: Binds to tau tangles and monoamine oxidase-B (MAO-B) in astrocytes, complicating its specificity .
- Applications: Diagnostic imaging but with limitations due to off-target binding.
Physicochemical and Practical Comparisons
Compound | Molecular Weight | Solubility | Storage Conditions | Primary Use |
---|---|---|---|---|
Acetyl-PHF6 amide (TFA) | 903.99 g/mol | DMSO (67.5 mg/mL) | -20°C, avoid freeze-thaw | Research (Aβ aggregation) |
T807 | ~400 g/mol | Aqueous buffers | -20°C | Diagnostic imaging |
Gosuranemab | ~150 kDa | Aqueous formulations | -80°C (long-term) | Therapeutic trials |
THK5351 | ~350 g/mol | Not specified | Room temperature | Diagnostic imaging |
Key Notes:
- Solubility : Acetyl-PHF6 amide (TFA) requires organic solvents like DMSO, whereas antibodies (e.g., Gosuranemab) and small molecules (e.g., T807) are often formulated in aqueous solutions .
- Stability : Peptides like Acetyl-PHF6 amide (TFA) are prone to degradation without strict temperature control, whereas antibodies demand ultra-low temperatures for long-term storage .
Mechanistic and Application Differences
Compound | Target Pathway | Research vs. Clinical Use | Key Advantage |
---|---|---|---|
Acetyl-PHF6 amide (TFA) | Aβ fibrillogenesis | Research | Models early AD pathology |
T807 | Tau aggregates | Clinical (diagnostic) | Non-invasive tau imaging |
Gosuranemab | Extracellular tau | Clinical (therapeutic) | Reduces tau-mediated toxicity |
THK5351 | Tau/MAO-B | Clinical (diagnostic) | Dual binding for broader imaging |
- Acetyl-PHF6 vs.
- Imaging Agents vs. Research Peptides: T807 and THK5351 are diagnostic tools, while Acetyl-PHF6 is used to recapitulate disease mechanisms in experimental models .
Research Findings and Limitations
- Acetyl-PHF6 Amide (TFA): Strength: High reproducibility in inducing Aβ fibrils, critical for drug screening .
- T807: Strength: High affinity for tau aggregates in AD patients . Limitation: Cannot distinguish between tau isoforms or stages of aggregation.
- Limitation: Limited efficacy on intracellular tau tangles.
Biological Activity
Acetyl-PHF6 amide (TFA) is a tau-derived hexapeptide that plays a significant role in the study of Alzheimer's disease and related tauopathies. This compound has gained attention due to its potential effects on amyloid aggregation and tau fibrillization, which are critical processes in neurodegenerative diseases.
Acetyl-PHF6 amide (TFA), also referred to as AcPHF6 TFA, is derived from the PHF6 peptide sequence, which is known for its involvement in tau aggregation. The biological activity of AcPHF6 TFA is primarily linked to its ability to influence the aggregation of tau proteins and beta-amyloid (Aβ) peptides.
- Inhibition of Tau Aggregation : Research indicates that AcPHF6 TFA can inhibit the aggregation of tau proteins. In vitro studies have shown that it interacts with tau and can prevent the formation of toxic fibrils associated with Alzheimer's disease .
- Promotion of Aβ Fibrillogenesis : Interestingly, AcPHF6 TFA has also been reported to promote the fibrillogenesis of beta-amyloid peptides, suggesting a dual role in modulating protein aggregation dynamics .
Case Studies and Research Findings
- Fluorescence Assays : Studies employing Thioflavin S (ThS) fluorescence assays demonstrated that AcPHF6 TFA exhibits variable effects on amyloid aggregation depending on its concentration and the presence of other peptides. For instance, lower concentrations were found to enhance fibril formation, while higher concentrations inhibited it .
- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy has been utilized to characterize the structural changes in tau aggregates upon treatment with AcPHF6 TFA. The results indicated that AcPHF6 TFA alters the secondary structure of tau aggregates, promoting β-sheet formation typical of amyloid structures .
- Alanine Scanning Mutagenesis : A series of alanine mutant peptides derived from the PHF sequence were synthesized to understand their aggregation propensity compared to AcPHF6 TFA. The findings revealed that certain substitutions could either enhance or suppress aggregation, highlighting the importance of specific amino acid residues in mediating these effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of Acetyl-PHF6 amide (TFA) in biological samples?
- Methodology : Use isotope-labeled TFA (e.g., -TFA) as an internal standard to account for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Acidify samples (e.g., with 0.1% formic acid) to suppress competing anions and disrupt ion-pair formation between TFA and matrix components. Validate extraction efficiency for each sample type (e.g., plasma, cerebrospinal fluid) using spiked recovery experiments .
- Data Consideration : Reported recoveries for TFA in water matrices range from 70–120%, but biological matrices may require optimization due to protein binding or lipid interference .
Q. What chromatographic techniques are optimal for separating Acetyl-PHF6 amide (TFA) from co-eluting analytes?
- Methodology : Employ hydrophilic interaction liquid chromatography (HILIC) instead of reversed-phase LC due to the high polarity of TFA. For HILIC, use a mobile phase with high organic content (e.g., 80% acetonitrile) and low pH (e.g., 10 mM ammonium formate, pH 3.0) to improve retention and peak symmetry. Confirm separation using standards spiked with structurally similar peptides or PFAS analogs .
Q. How should Acetyl-PHF6 amide (TFA) be stored to maintain stability in experimental workflows?
- Methodology : Store lyophilized peptide at −80°C in airtight, light-protected vials. For reconstituted solutions, use acidic buffers (pH 2–3) to prevent deamidation or aggregation. Avoid freeze-thaw cycles by aliquoting into single-use volumes. Monitor stability via periodic HPLC purity checks (≥98% by AUC) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate Acetyl-PHF6 amide’s role in tauopathy models?
- Experimental Design :
Model Selection : Use transgenic mice expressing human tau mutants (e.g., P301S) or intracerebroventricular injection of synthetic tau fibrils.
Dosing : Administer Acetyl-PHF6 amide (TFA) via osmotic minipumps (1–10 µg/day) to maintain steady-state concentrations. Include a TFA-only control group to isolate effects of the counterion.
Endpoint Analysis : Combine immunohistochemistry (phospho-tau epitopes: AT8, AT100) with behavioral assays (Morris water maze, rotarod) to correlate molecular and functional outcomes .
- Data Conflict Resolution : If results contradict prior studies (e.g., reduced vs. increased tau aggregation), validate peptide purity (MALDI-TOF), batch variability, and animal strain genetic backgrounds .
Q. What strategies mitigate matrix interference when detecting Acetyl-PHF6 amide (TFA) in human CSF?
- Optimization Steps :
Sample Preparation : Precipitate proteins with cold acetone (4:1 v/v) followed by SPE (Oasis WAX cartridges) to remove lipids and salts.
Instrument Tuning : Optimize collision energy (e.g., 20–35 eV) and declustering potential for precursor ion [M-H] (m/z 878.3) and product ions (m/z 636.2, 345.1).
Calibration : Use matrix-matched standards (CSF from healthy donors) to correct for ion suppression. Report limits of quantification (LOQ) ≤1 ng/mL .
Q. How do researchers reconcile discrepancies in Acetyl-PHF6 amide’s reported binding affinity to tau protein?
- Analytical Framework :
Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (25°C). Surface plasmon resonance (SPR) and microscale thermophoresis (MST) are preferred over ELISA for kinetic measurements.
Controls : Include scrambled peptide analogs and competitive inhibitors (e.g., heparin) to confirm specificity.
Meta-Analysis : Compare datasets using standardized units (e.g., K in nM) and adjust for batch-to-batch peptide variability (e.g., ≥95% purity by RP-HPLC) .
Q. Methodological Challenges and Solutions
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQXEVBTNVRQK-YNUHNEFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64F3N9O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.